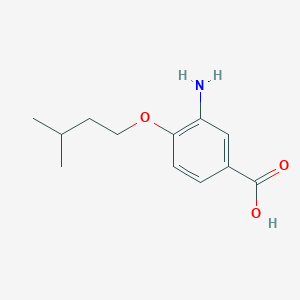
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
説明
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic organic compound that contains a quinoline ring system . It is a white crystalline solid that is soluble in common organic solvents such as ethanol, methanol, and chloroform . This compound belongs to the category of macrocyclic compounds, many of which have widespread applications in clinical settings, such as macrolactones, cyclic peptides, and nitrogen-containing macrocycles .
Synthesis Analysis
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one can be synthesized through various synthetic routes, including the Pictet-Spengler reaction, Fischer indole synthesis, and reductive amination .
Molecular Structure Analysis
The molecular formula of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is C9H9FN2O . The InChI representation of the molecule is InChI=1S/C9H9FN2O/c10-6-4-8-5 (3-7 (6)11)1-2-9 (13)12-8/h3-4H,1-2,11H2, (H,12,13) . The canonical SMILES representation is C1CC (=O)NC2=CC (=C (C=C21)N)F .
Physical And Chemical Properties Analysis
The molecular weight of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is 180.18 g/mol . The predicted boiling point is 380.3±42.0 °C, and the predicted density is 1.331±0.06 g/cm3 . It exhibits weak acidity with a predicted pKa value of 13.60±0.20 .
科学的研究の応用
Antiviral Research
This compound has been explored for its potential as an antiviral agent. Indole derivatives, which share a similar structural framework, have shown inhibitory activity against influenza A and other viruses . The presence of the fluoro group may enhance the interaction with viral proteins, potentially leading to the development of new antiviral drugs.
Anti-inflammatory Applications
The structural analogs of this compound have demonstrated anti-inflammatory properties. The research into indole derivatives has revealed their ability to modulate inflammatory pathways, which could be applicable to 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one in developing treatments for conditions like arthritis or asthma .
Anticancer Activity
Compounds with a similar indole base structure have been found to possess anticancer activities. The unique structure of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one could be utilized in designing molecules that target specific cancer cell lines or pathways involved in tumor growth .
Antimicrobial Properties
Research into indole derivatives has also highlighted their antimicrobial potential. This compound could be investigated for its efficacy against a range of bacterial and fungal pathogens, contributing to the fight against antibiotic resistance .
Neuroprotective Effects
The indole moiety is a common feature in neuroactive substances. As such, 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one may have applications in protecting neuronal cells against damage or degeneration, which is crucial for diseases like Alzheimer’s or Parkinson’s .
Enzyme Inhibition
This compound could serve as a lead structure for the development of enzyme inhibitors. Its potential to bind to active sites due to its aromatic nature and the presence of an amino group could be valuable in designing inhibitors for enzymes related to various diseases .
Fluorescence Imaging
Fluorinated compounds are often used in fluorescence imaging due to their stability and reactivity. 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one could be a candidate for creating fluorescent probes for biological imaging applications .
Drug Design and Synthesis
The compound’s structure makes it a versatile synthon for drug design. Its incorporation into larger molecules could improve pharmacokinetic properties like solubility and membrane permeability, leading to the creation of more effective pharmaceuticals .
作用機序
Target of Action
Similar compounds have been known to target enzymes, disrupting their function.
Mode of Action
Result of Action
Similar compounds have been known to disrupt biological pathways in pests.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one . For instance, the compound’s degradation patterns can serve as a model for understanding how similar compounds behave in the environment.
特性
IUPAC Name |
6-amino-7-fluoro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c10-6-4-8-5(3-7(6)11)1-2-9(13)12-8/h3-4H,1-2,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMNWHDIBDUYRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one | |
CAS RN |
1155000-06-8 | |
| Record name | 6-amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



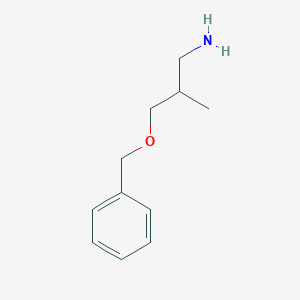

![2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1517838.png)

![3-[(1,3-Thiazol-2-yl)amino]benzoic acid](/img/structure/B1517841.png)
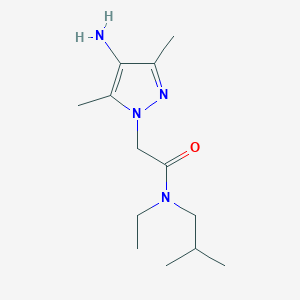
![methyl 2-[2-(2-chloro-6-fluorophenyl)-N-methylacetamido]acetate](/img/structure/B1517844.png)
![3-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1517845.png)
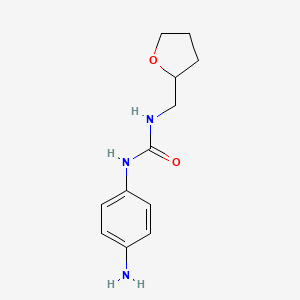

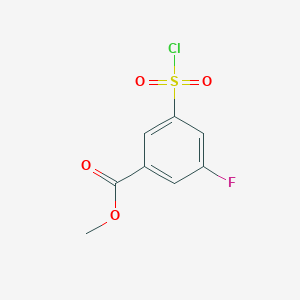
![3-Amino-4-[(dimethylamino)methyl]benzamide](/img/structure/B1517856.png)

